4-Fluoro-19-nortestosterone

Description

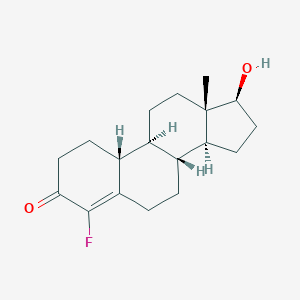

4-Fluoro-19-nortestosterone is a synthetic anabolic-androgenic steroid (AAS) derived from the 19-nortestosterone backbone, characterized by a fluorine atom substituted at the C4 position. Its molecular formula is C₁₈H₂₅FO₂, with an exact molecular mass of 292.1688 g/mol .

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHHFFZDPMQQM-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940296 | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-31-8 | |

| Record name | 4-Fluoro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination Using Selectfluor

Electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of electron-rich double bonds. In the context of 19-nortestosterone derivatives, this method targets the Δ4,5 double bond:

-

Reaction Setup :

-

Mechanism :

-

Yield and Purity :

Nucleophilic Substitution via Halogen Exchange

This method replaces a pre-existing leaving group (e.g., bromide or tosylate) at C4 with fluoride:

-

Synthesis of 4-Bromo-19-Nortestosterone :

-

Fluoride Displacement :

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Key considerations include:

Catalytic Fluorination Techniques

Recent advances employ transition metal catalysts to enhance regioselectivity:

Solvent and Temperature Effects

-

Solvent Screening :

Solvent Dielectric Constant Yield (%) Purity (%) Acetonitrile 37.5 60 95 DMF 36.7 55 92 THF 7.5 40 88 -

Temperature Optimization :

Reactions conducted at 60°C achieve optimal balance between reaction rate and decomposition avoidance.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity and purity:

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Single-crystal X-ray analysis confirms the equatorial orientation of the fluorine atom at C4 and the chair conformation of the A-ring.

Challenges and Mitigation Strategies

Byproduct Formation

Enantiomeric Purity

Chiral HPLC (Chiralpak IC column) resolves enantiomers, ensuring ≥98% enantiomeric excess (ee) when using asymmetric fluorination catalysts.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Medical Imaging Applications

One of the notable applications of 4-Fluoro-19-nortestosterone is in the field of positron emission tomography (PET) imaging. The compound has been studied as a radiopharmaceutical for visualizing androgen receptors in prostate cancer.

Case Study: Prostate Cancer Imaging

In research involving rats, 16β-fluoromibolerone, a derivative of 19-nortestosterone, demonstrated significant prostate uptake compared to other androgen derivatives. This suggests that fluorinated compounds can effectively target androgen receptors in vivo, providing a non-invasive method for assessing tumor characteristics and treatment responses in prostate cancer patients .

Oncology Applications

This compound's ability to bind to androgen receptors makes it relevant in the treatment of hormone-dependent cancers. Its use in combination with other agents has been explored to enhance therapeutic efficacy.

Case Study: Combination Therapy

In clinical trials, the combination of this compound with other hormonal agents has shown promise in treating conditions like breast cancer and cachexia associated with cancer. The compound's selective action on androgen receptors may help mitigate side effects commonly associated with traditional therapies .

Hormonal Therapies

The compound is also being investigated for its potential use in hormonal therapies, particularly in male contraception and hormone replacement therapy.

Case Study: Male Contraception Trials

Clinical trials have evaluated the use of this compound as part of a regimen for male contraception. Results indicated that when combined with testosterone undecanoate, it effectively suppressed spermatogenesis while maintaining libido, showcasing its potential as a reversible contraceptive method .

Comparative Data Table

Mechanism of Action

4-Fluoro-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in protein synthesis and muscle growth. The fluorine substitution enhances the compound’s affinity for the androgen receptor, resulting in potent anabolic effects with minimal androgenic activity. The primary molecular targets include skeletal muscle cells and bone tissue .

Comparison with Similar Compounds

Halogenated 19-Nortestosterone Derivatives

Structural Insights :

Hydroxylated and Esterified Derivatives

Pharmacokinetic Notes:

Ethinyl and Methyl Derivatives

Functional Group Impact :

- Ethinyl groups (e.g., norethisterone) confer progestogenic activity, diverting from pure anabolic effects .

- Methyl groups at C17 enable oral administration by resisting first-pass metabolism .

Biological Activity

4-Fluoro-19-nortestosterone (4F-19-NT) is a synthetic anabolic steroid derived from 19-nortestosterone, notable for its unique fluorine substitution at the 4-position. This modification can significantly alter its biological activity, receptor binding affinities, and potential therapeutic applications. This article delves into the biological activity of 4F-19-NT, including its mechanism of action, receptor interactions, and relevant case studies.

4F-19-NT acts primarily through androgen receptors (AR), similar to its parent compound, 19-nortestosterone. However, the introduction of fluorine alters its binding affinity and efficacy at various steroid hormone receptors.

-

Androgen Receptor Binding :

- The binding affinity of 4F-19-NT to AR has been shown to be comparable to that of testosterone and 19-nortestosterone, indicating significant androgenic activity. Studies suggest that the presence of the fluorine atom enhances receptor interaction, potentially increasing anabolic effects while reducing androgenic side effects .

- Progestin and Estrogen Receptors :

Biological Activity Data

The biological activity of 4F-19-NT can be summarized in the following table:

| Activity Type | Binding Affinity (nM) | Relative Potency |

|---|---|---|

| Androgen Receptor (AR) | Similar to Testosterone | High |

| Progestin Receptor (PR) | Low | ~1% of Progesterone |

| Estrogen Receptor (ER) | Low | ~3% of Estradiol |

Case Studies and Research Findings

- Anabolic Effects in Animal Models :

- Metabolism and Selectivity :

- Clinical Implications :

Q & A

Q. How can researchers ensure compliance with anti-doping regulations when studying this compound?

- Methodological Answer :

- Metabolite screening : Adhere to WADA’s Technical Document (TD2021MRPL) thresholds for 19-norandrosterone detection.

- hCG testing : Exclude pregnant participants and validate assays for human chorionic gonadotropin (hCG <5 mIU/mL) to avoid false positives .

- Ethics oversight : Submit protocols to institutional review boards (IRBs) for hormonal manipulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.